molecular formula C20H23NO6S B1237438 Teniloxazine maleate CAS No. 62473-80-7

Teniloxazine maleate

Cat. No.: B1237438
CAS No.: 62473-80-7
M. Wt: 405.5 g/mol
InChI Key: ONQAJVWRFPPADI-BTJKTKAUSA-N
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Description

Contextualization of Teniloxazine (B1222620) Maleate (B1232345) within Neuropharmacological Research

Teniloxazine is recognized in neuropharmacological research primarily for its activity as a selective norepinephrine (B1679862) reuptake inhibitor (NRI). ncats.ionih.gov Its mechanism of action involves potently inhibiting the norepinephrine transporter, which plays a crucial role in regulating the concentration of norepinephrine in the synaptic cleft. wikipedia.org This activity gives it a distinct position among psychoactive compounds.

The compound shows fair selectivity for the norepinephrine transporter over the transporters for serotonin (B10506) and dopamine (B1211576). wikipedia.orgmedchemexpress.com In addition to its primary function as an NRI, teniloxazine also acts as an antagonist of the 5-HT2A receptor. wikipedia.orgwikiwand.com This dual mechanism of action, combining norepinephrine reuptake inhibition with serotonin receptor antagonism, is a key area of interest in its pharmacological profile. Research has explored its potential antidepressant, anti-amnestic, and antihypoxic (anti-anoxic) properties. medchemexpress.comncats.io

Table 1: Pharmacological Profile of Teniloxazine

Mechanism of Action Target Effect
Reuptake Inhibition Norepinephrine Transporter (NET) Potent Inhibitor
Reuptake Inhibition Serotonin Transporter (SERT) Weak Inhibitor
Reuptake Inhibition Dopamine Transporter (DAT) Weak Inhibitor

Historical Perspective of Teniloxazine Maleate Investigation as a Research Compound

The investigation of teniloxazine as a research compound dates back to the 1980s. wikipedia.orgwikiwand.com Initially, scientific studies explored its potential as a neuroprotective and nootropic agent, with a focus on its utility for treating cerebrovascular insufficiency. wikipedia.orgwikiwand.com Early pharmacological studies published in the mid-1980s examined its effects on experimental amnesia in mice and its anti-anoxic capabilities. ncats.io

Despite its initial investigation for neuroprotective purposes, the trajectory of its development shifted. wikipedia.orgwikiwand.com Ultimately, teniloxazine was developed and subsequently approved for use as an antidepressant. wikipedia.orgncats.iomedkoo.com This evolution from a potential nootropic for vascular conditions to a recognized antidepressant highlights a significant shift in the understanding and application of its pharmacological properties.

Table 2: Key Milestones in Teniloxazine Research

Time Period Research Focus/Event Key Findings/Outcome
1980s Initial Investigation Explored as a neuroprotective and nootropic agent for cerebrovascular insufficiency. wikipedia.orgwikiwand.com
1985-1986 Early Pharmacological Studies Reports published on anti-amnesic and anti-anoxic effects. ncats.io

Table 3: Mentioned Chemical Compounds

Compound Name
Teniloxazine
This compound
Sufoxazine
Sulfoxazine
Norepinephrine
Serotonin

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62473-80-7

Molecular Formula

C20H23NO6S

Molecular Weight

405.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine

InChI

InChI=1S/C16H19NO2S.C4H4O4/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15;5-3(6)1-2-4(7)8/h1-6,9,14,17H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ONQAJVWRFPPADI-BTJKTKAUSA-N

SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3.C(=CC(=O)O)C(=O)O

Synonyms

sufoxazine
teniloxazine
Y 8894
Y-8894

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Teniloxazine Maleate

Established Synthetic Pathways for Teniloxazine (B1222620) Maleate (B1232345)

The synthesis of teniloxazine maleate is a multi-step process involving several key organic reactions. smolecule.com The primary route involves the construction of the morpholine (B109124) ring, a core structural feature of the molecule, followed by a series of transformations to yield the final product. wikipedia.orgwikiwand.com An alternative synthetic approach has also been described, offering a different pathway to the target compound. smolecule.com

Multi-Step Chemical Synthesis Approaches

The established multi-step synthesis of teniloxazine is a carefully orchestrated sequence of chemical reactions designed to build the complex molecular architecture of the drug. smolecule.comwikipedia.org This pathway relies on fundamental organic transformations to create the desired chemical bonds and stereochemistry.

The initial step in the primary synthetic route is the formation of an amide bond. smolecule.comwikipedia.orgwikiwand.com This reaction involves the coupling of 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol with chloroacetyl chloride. wikipedia.orgwikiwand.com Amide formation is a fundamental reaction in organic chemistry, often achieved by reacting a carboxylic acid or its derivative (like an acyl chloride) with an amine. acsgcipr.orglibretexts.orgresearchgate.net In this specific case, the secondary amine of the propanol (B110389) derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the corresponding amide, a key intermediate in the synthesis. wikipedia.orgwikiwand.com

Following the amide formation, the next critical step is the closure of the morpholine ring. smolecule.comwikipedia.orgwikiwand.com This intramolecular cyclization is facilitated by the use of a strong base, such as sodium metal. wikipedia.orgwikiwand.com The base promotes the deprotonation of the hydroxyl group, which then acts as a nucleophile, attacking the carbon atom bearing the chlorine, resulting in the formation of the six-membered morpholine ring. wikipedia.orgwikiwand.com The synthesis of morpholine and its derivatives is a significant area of research due to their prevalence in medicinal chemistry. nih.govorganic-chemistry.orgrsc.org

The newly formed morpholine ring contains a lactam (a cyclic amide) functionality which must be reduced to the corresponding amine to proceed with the synthesis. smolecule.comwikipedia.orgwikiwand.com This reduction is typically accomplished using a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being a common choice for this transformation. wikipedia.orgwikiwand.com The hydride reagent delivers hydride ions to the carbonyl group of the lactam, ultimately converting it to a methylene (B1212753) group and yielding the desired morpholine derivative. organic-chemistry.orgsemanticscholar.orgcore.ac.ukresearchgate.net

The subsequent step involves the formation of a urethane (B1682113) (also known as a carbamate). smolecule.comwikipedia.orgwikiwand.com This is achieved by treating the secondary amine of the morpholine ring with ethyl chloroformate. wikipedia.org This reaction introduces an ethoxycarbonyl group onto the nitrogen atom of the morpholine ring, forming a urethane linkage. wikipedia.org Urethane formation is a key reaction in the synthesis of polyurethanes, but it is also a valuable transformation in the synthesis of fine chemicals and pharmaceuticals. chemrxiv.orgrsc.orgresearchgate.net

The final step in the synthesis of the teniloxazine free base is the hydrolysis of the urethane group. smolecule.comwikipedia.orgwikiwand.com This is typically carried out under basic conditions, for instance, using barium hydroxide. wikipedia.org The hydrolysis cleaves the carbamate (B1207046), removing the ethoxycarbonyl protecting group and revealing the secondary amine of the morpholine ring to yield teniloxazine. wikipedia.org The teniloxazine free base can then be reacted with maleic acid to form the more stable this compound salt. smolecule.com

An alternative synthesis method involves the reaction of 1-[2-(2-thenyl)phenoxy]-2,3-epoxypropane (B8609825) with 2-aminoethyl hydrogen sulfate (B86663) in the presence of a base. smolecule.comwikipedia.org This approach offers a different route to construct the core morpholine structure of teniloxazine.

StepReaction TypeReactantsReagentsProduct
1Amide Formation1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol, Chloroacetyl chloride-N-(2-chloroacetyl)-1-(benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol
2Morpholine Ring ClosureN-(2-chloroacetyl)-1-(benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-olSodium metal4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholin-3-one
3Lactam Reduction4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholin-3-oneLithium aluminum hydride4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine
4Urethane Formation4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine, Ethyl chloroformate-4-Ethoxycarbonyl-2-[2-(2-thenyl)-phenoxymethyl]morpholine
5Hydrolysis4-Ethoxycarbonyl-2-[2-(2-thenyl)-phenoxymethyl]morpholineBarium hydroxideTeniloxazine
Urethane Formation Processes

Alternative Synthetic Routes to Teniloxazine Base

While a primary multi-step synthesis for teniloxazine exists, involving reactions like amide formation, ring closure, lactam reduction, and hydrolysis, alternative methods provide different pathways to the core structure. smolecule.com

An alternative synthesis of the teniloxazine base involves a reaction between 1-[2-(2-thenyl)phenoxy]-2,3-epoxypropane and 2-aminoethyl hydrogen sulfate. smolecule.comwikipedia.org This method offers a different approach to constructing the morpholine ring system, a key structural feature of teniloxazine.

Precursor Chemistry and Intermediate Compound Analysis in this compound Synthesis

The synthesis of teniloxazine relies on the careful selection and reaction of specific precursor molecules. Understanding the chemistry of these precursors and the intermediate compounds formed is crucial for a successful synthesis. uni-koeln.demit.edu

One of the primary synthetic routes begins with the amide formation between 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol and chloroacetyl chloride. wikipedia.org The resulting intermediate then undergoes a ring-closing reaction in the presence of sodium metal to form the morpholine ring. wikipedia.org Subsequent steps involve the reduction of the lactam using a reducing agent like lithium aluminium hydride, followed by treatment with ethyl chloroformate to form a urethane intermediate. wikipedia.org The final step is the hydrolysis of this carbamate to yield the teniloxazine base. wikipedia.org

The alternative route utilizes 1-[2-(2-thenyl)phenoxy]-2,3-epoxypropane and 2-aminoethyl hydrogen sulfate as key precursors. wikipedia.org 2-Aminoethyl hydrogen sulfate is a crucial intermediate in various chemical syntheses, including those for textiles, dyes, and pharmaceuticals. google.com Its preparation can be achieved through methods such as the reaction of ethanolamine (B43304) with sulfuric acid or sulfur trioxide, or by reacting ammonium (B1175870) bisulfate with ethylene (B1197577) derivatives. google.comgoogle.com

Table 1: Key Precursors and Intermediates in Teniloxazine Synthesis

Compound Name Role in Synthesis CAS Number
1-[2-(2-thenyl)phenoxy]-2,3-epoxypropanePrecursor55506-46-2
2-Aminoethyl hydrogen sulfatePrecursor926-39-6
1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-olPrecursor62473-86-3
Chloroacetyl chlorideReagent79-04-9
Lithium aluminium hydrideReagent16853-85-3
Ethyl chloroformateReagent541-41-3

Considerations for Yield Optimization and Purity in Academic Synthesis

In an academic setting, optimizing the yield and ensuring the purity of the synthesized teniloxazine are paramount. This involves careful control of reaction conditions such as temperature, reaction time, and the molar ratios of reactants. For instance, in the synthesis of a related compound, O-desmethylvenlafaxine succinate, optimization of the amounts of reagents like benzyl (B1604629) bromide and the reaction time were critical for achieving high purity and yield. frontiersin.org Similarly, the choice of solvent can significantly impact the outcome of the reaction, as seen in the dimethylation step of the O-desmethylvenlafaxine synthesis where isopropanol (B130326) proved to be a superior solvent. frontiersin.org

The purification of intermediates and the final product often requires chromatographic techniques. researchgate.net The purity of the final compound and its intermediates can be assessed using methods like High-Performance Liquid Chromatography (HPLC). researchgate.net

Potential for Novel Synthetic Analogues and Derivatization Strategies

The core structure of teniloxazine presents opportunities for the synthesis of novel analogues with potentially enhanced or modified properties. Derivatization strategies can be employed to explore the structure-activity relationships of this class of compounds. researchgate.netnih.gov

One approach involves the modification of the thiophene (B33073) ring, a key feature of teniloxazine. Research into thiophene-containing compounds has shown their potential as antidepressants. ipinnovative.com Another strategy could focus on creating hybrid molecules that combine the pharmacophore of teniloxazine with other structural motifs known to interact with relevant biological targets. nih.gov The development of multi-target directed ligands (MTDLs) is a growing area of interest, where a single molecule is designed to interact with multiple biological targets. researchgate.netnih.gov

Furthermore, derivatization of existing antidepressant drugs has been shown to alter their biological activity. nih.gov For example, minor chemical modifications to compounds like imipramine (B1671792) and desipramine (B1205290) have been shown to impact their interaction with lysosomal enzymes. nih.gov Similar strategies could be applied to teniloxazine to generate novel compounds with unique pharmacological profiles. The exploration of chiral synthesis is also relevant, as teniloxazine possesses a stereocenter, and its enantiomers may exhibit different pharmacological properties. mdpi.com

Molecular and Cellular Pharmacology of Teniloxazine Maleate

Mechanisms of Neurotransmitter Reuptake Modulation by Teniloxazine (B1222620) Maleate (B1232345)

Teniloxazine's primary mechanism is the modulation of monoamine transporters, which are crucial for regulating the concentration of neurotransmitters in the synaptic cleft. Its activity is most pronounced at the norepinephrine (B1679862) transporter, with significantly weaker effects on the transporters for serotonin (B10506) and dopamine (B1211576). wikipedia.orgmedchemexpress.commedchemexpress.com

Teniloxazine is classified as a selective norepinephrine reuptake inhibitor (NRI). nih.govncats.io It acts as a potent inhibitor of the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synapse and increasing its extracellular levels. wikipedia.orgmedchemexpress.com This enhancement of noradrenergic neurotransmission is a key contributor to its antidepressant effects. smolecule.com The compound demonstrates considerable selectivity for the NET over the other primary monoamine transporters. wikipedia.org

In contrast to its potent effect on norepinephrine reuptake, teniloxazine is a weak inhibitor of the serotonin transporter (SERT). medchemexpress.commedchemexpress.com This indicates that its direct impact on the serotonin system via reuptake inhibition is limited, distinguishing it from selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). wikipedia.org

Similar to its interaction with the serotonin transporter, teniloxazine demonstrates weak inhibitory activity at the dopamine transporter (DAT). wikipedia.orgmedchemexpress.commedchemexpress.com This weak interaction underscores its selectivity for the norepinephrine system and differentiates its pharmacological profile from that of dopamine reuptake inhibitors or triple reuptake inhibitors. wikipedia.orgmedchemexpress.com

Table 1: Teniloxazine Maleate Activity at Monoamine Transporters

Transporter Scientific Name Reported Activity Citations
NET Norepinephrine Transporter Potent Inhibitor nih.gov, wikipedia.org, medchemexpress.com, ncats.io
SERT Serotonin Transporter Weak Inhibitor medchemexpress.com, wikipedia.org, medchemexpress.com
DAT Dopamine Transporter Weak Inhibitor medchemexpress.com, wikipedia.org, medchemexpress.com

Interactions with Serotonin Transporters

Receptor Binding and Functional Antagonism

Beyond its effects on neurotransmitter transporters, teniloxazine's pharmacological activity is significantly defined by its interaction with specific G protein-coupled receptors, most notably the 5-HT2A receptor.

Teniloxazine functions as a 5-HT2A receptor antagonist. wikipedia.orgsmolecule.comiiab.me This receptor is a Gq/G11-coupled receptor, and its antagonism is a known mechanism in several atypical antipsychotic and antidepressant medications. wikipedia.orgpatsnap.com By blocking the 5-HT2A receptor, teniloxazine can modulate downstream signaling pathways and influence the release of other neurotransmitters, including norepinephrine and dopamine, particularly in cortical regions. nih.gov Research data indicates that teniloxazine binds to this receptor with a notable affinity, as demonstrated by a Ki value of 49 nM. targetmol.com

While the primary mechanisms of teniloxazine at the NET and 5-HT2A receptors are established, a comprehensive screening of its binding affinity across a wide range of other neurotransmitter receptors is not extensively detailed in the scientific literature. However, an important characteristic noted in clinical studies is its lack of anticholinergic effects. smolecule.commedchemexpress.comncats.io This suggests that teniloxazine has a low affinity for muscarinic acetylcholine (B1216132) receptors, which are responsible for such side effects when blocked.

Table 2: this compound Receptor Binding Profile

Receptor Interaction Type Binding Affinity (Ki) Citations
5-HT2A Antagonist 49 nM wikipedia.org, targetmol.com
Muscarinic Receptors Low Affinity (inferred) Not Reported medchemexpress.com, ncats.io, smolecule.com

Cellular and Subcellular Effects of this compound

Influence on Neurotransmitter Levels and Dynamics within Neural Tissue (e.g., Brain Regions)

Teniloxazine exerts its primary pharmacological effects by modulating the levels of key neurotransmitters within the central nervous system. Its principal mechanism is as a potent and selective norepinephrine reuptake inhibitor (NRI) ncats.iowikipedia.orgwikipedia.org. By blocking the norepinephrine transporter (NET), teniloxazine inhibits the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron drugbank.com. This action leads to an increase in the extracellular concentration of norepinephrine, thereby enhancing adrenergic neurotransmission wikipedia.orgsmolecule.com.

While its main activity is on the noradrenergic system, teniloxazine also interacts with other monoamine transporters, albeit with lower potency. It is considered a weak inhibitor of serotonin and dopamine reuptake wikipedia.orgmedchemexpress.com. In addition to its effects on neurotransmitter reuptake, teniloxazine also functions as an antagonist at the 5-HT2A serotonin receptor wikipedia.orgsmolecule.com.

Research in animal models has provided specific insights into its effects on neurotransmitter dynamics in distinct brain regions. An in vivo microdialysis study in rats showed that teniloxazine administration increased the extracellular concentrations of norepinephrine, dopamine, and serotonin in the prefrontal cortex dovepress.com. The elevation of dopamine in the prefrontal cortex is a known consequence of norepinephrine transporter inhibition in this specific brain area, which has a relatively low density of dopamine transporters dovepress.com.

The table below summarizes the inhibitory effects of teniloxazine on monoamine transporters.

Neurotransmitter Transporter Effect of Teniloxazine Reference
Norepinephrine Transporter (NET)Potent inhibition ncats.iowikipedia.org
Serotonin Transporter (SERT)Weak inhibition wikipedia.orgmedchemexpress.com
Dopamine Transporter (DAT)Weak inhibition wikipedia.orgmedchemexpress.com

Modulation of Cellular Signaling Cascades

The alterations in neurotransmitter levels induced by teniloxazine initiate a cascade of downstream cellular and molecular events. The enhanced noradrenergic and serotonergic signaling ultimately influences intracellular pathways that are crucial for neuronal function and plasticity.

The primary action of teniloxazine as a norepinephrine reuptake inhibitor leads to sustained activation of adrenergic receptors. These receptors are G protein-coupled and their stimulation can modulate second messenger systems. This can influence signaling pathways that regulate neuroplasticity and cell survival, which are considered critical to the therapeutic actions of antidepressant medications wiley-vch.de. Growing evidence suggests that antidepressants can impact neurotrophic signaling cascades, such as those involving brain-derived neurotrophic factor (BDNF) wiley-vch.deuth.edu. BDNF is a protein essential for the survival and growth of neurons, and its expression can be modulated by antidepressant treatment uth.edumdpi.com.

The potential downstream effects of teniloxazine's primary pharmacological actions on key signaling molecules are outlined in the table below.

Pharmacological Action Receptor/Transporter Potential Downstream Signaling Effect Reference
Norepinephrine Reuptake InhibitionNorepinephrine Transporter (NET)Modulation of neurotrophic factor signaling (e.g., BDNF) wiley-vch.deuth.edumdpi.com
5-HT2A Receptor Antagonism5-HT2A ReceptorInhibition of Phospholipase C (PLC) pathway smolecule.com

Neurobiological and Biochemical Research on Teniloxazine Maleate

Investigations into Cerebral Energy Metabolism and Function

Teniloxazine (B1222620) has demonstrated notable effects on the brain's energy regulation, particularly under conditions of metabolic stress.

The brain is highly dependent on a continuous supply of glucose for its energy needs, which fuels everything from synaptic activity to cellular maintenance. addrc.orgmdpi.com Research indicates that teniloxazine can ameliorate disorders in cerebral energy metabolism. ncats.ioncats.io Studies have shown that some antidepressant agents can influence brain glucose metabolism. researchgate.net For instance, certain drugs may increase glucose utilization and lactate (B86563) release in astrocytes, which are crucial for supplying energy to neurons. researchgate.net The brain's energy metabolism involves a complex interplay of pathways, including glycolysis and the tricarboxylic acid (TCA) cycle, to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govfrontiersin.org Disruptions in these pathways are implicated in various neurological and psychiatric conditions. addrc.orgfrontiersin.org Teniloxazine's ability to exert a corrective effect on cerebral energy metabolism suggests its interaction with these fundamental neural energy pathways. ncats.io

A key area of research for teniloxazine has been its anti-anoxic, or anti-hypoxic, properties—the ability to protect the brain from damage caused by oxygen deprivation. medchemexpress.comwikipedia.org Hypoxia disrupts the brain's ability to produce sufficient ATP, leading to neuronal dysfunction and death. nih.govnih.gov The anti-hypoxic mechanisms of various compounds often involve preserving ATP levels, reducing oxidative stress, and maintaining the integrity of mitochondria. nih.gov

Pharmacological studies have specifically highlighted the anti-anoxic effects of teniloxazine (referred to as sufoxazine or Y-8894 in early research). ncats.ioncats.io Research demonstrated that teniloxazine has a beneficial effect on cerebral energy metabolism disorders induced by substances that inhibit cellular respiration, such as potassium cyanide (KCN). ncats.ioncats.io This protective action is crucial as hypoxic conditions can lead to severe neurological damage. nih.govnih.gov

Table 1: Investigated Effects of Teniloxazine on Cerebral Metabolism

Research AreaObserved Effect of TeniloxazineReference
Cerebral Energy Metabolism Ameliorative effect on induced cerebral energy metabolism disorders. ncats.ioncats.io
Anti-Anoxic/Anti-Hypoxic Action Demonstrated protective effects against anoxia in research models. ncats.iomedchemexpress.comwikipedia.org

Effects on Metabolic Pathways in Neural Systems

Neurotransmitter Turnover and Homeostasis Research

Teniloxazine's primary and most well-defined mechanism of action is as a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). wikipedia.orgsmolecule.comncats.io By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. smolecule.com Its selectivity for norepinephrine is fair over the serotonin (B10506) and dopamine (B1211576) transporters, where its inhibitory effects are weak. wikipedia.orgmedchemexpress.com

Table 2: Teniloxazine's Activity at Monoamine Transporters

Neurotransmitter TransporterActivity LevelReference
Norepinephrine Potent inhibitor wikipedia.orgsmolecule.com
Serotonin Weak inhibitor wikipedia.orgmedchemexpress.com
Dopamine Weak inhibitor wikipedia.orgmedchemexpress.com

Modulation of Electrocortical Activity in Research Models

The electrical activity of the brain, often measured using electroencephalography (EEG), provides insights into the functional state of the central nervous system. frontiersin.orgnih.gov Quantitative pharmaco-EEG studies have been used to assess the effects of nootropic and psychotropic substances on brain activity. researchgate.net

Research on teniloxazine in both healthy young volunteers and geriatric patients has shown distinct effects on electrocortical activity. researchgate.net In these studies, teniloxazine administration led to an increase in alpha wave activity, particularly in the higher frequency range (above 9.5 Hz). researchgate.net This was accompanied by a decrease in slow wave (delta and theta) and fast wave (beta) activity. researchgate.net These EEG changes are distinct from those produced by many other classes of psychotropic drugs and suggest a specific modulatory effect on cortical vigilance and function. researchgate.net

Mechanisms of Action in the Context of Neuroprotection Research

Neuroprotection involves strategies to prevent or slow neuronal cell death resulting from acute injuries like stroke or chronic neurodegenerative diseases. oaepublish.comjournaltxdbu.com Key mechanisms leading to neuronal damage include excitotoxicity, oxidative stress, and inflammation. oaepublish.com

Teniloxazine's neuroprotective potential stems from a combination of its biochemical actions. wikipedia.orgsmolecule.com Its anti-hypoxic properties are directly neuroprotective, as they help maintain cellular energy production and function during periods of reduced oxygen, such as in ischemic brain injury. medchemexpress.comnih.gov By mitigating the metabolic crisis caused by hypoxia, teniloxazine can help prevent the cascade of events that leads to neuronal necrosis. ncats.ionih.gov

Furthermore, its primary action as a norepinephrine reuptake inhibitor may also contribute to neuroprotection. wikipedia.orgsmolecule.com Norepinephrine itself has complex roles in the brain, and enhancing its signaling can influence neuronal resilience and plasticity, which are critical for recovery from injury. mdpi.com The combination of improving cerebral energy metabolism under stress and modulating neurotransmitter systems forms the basis of teniloxazine's researched neuroprotective mechanisms. ncats.iomedchemexpress.com

Preclinical Research Models for Mechanistic Elucidation of Teniloxazine Maleate

Utilization of Animal Models for Investigating Pharmacological Profiles

Animal models are instrumental in the preclinical assessment of new chemical entities, providing a platform to study their behavioral and physiological effects. In the case of teniloxazine (B1222620), these models have been crucial in defining its pharmacological characteristics.

Models for Studying Effects on Experimental Amnesia

To investigate the potential cognitive-enhancing properties of teniloxazine, researchers have employed experimental amnesia models in rodents. iiab.meresearchgate.net These models typically involve inducing a temporary memory deficit, often through chemical means, and then assessing the ability of a test compound to reverse this impairment. nih.govneuroscigroup.us

A common method is the step-down passive avoidance test. In this paradigm, animals learn to avoid a specific action (stepping down from a platform) that is associated with a negative stimulus (a mild electric shock). nih.gov Amnesia is induced by administering a substance like cycloheximide, which disrupts memory consolidation. nih.gov The effectiveness of a potential nootropic agent is then measured by its ability to improve the animal's retention of the learned avoidance behavior, as indicated by a longer latency to step down. nih.gov Studies have shown that teniloxazine can ameliorate experimentally induced amnesia in mice. iiab.me

Table 1: Animal Models for Experimental Amnesia

Model TypeDescriptionKey Parameters Measured
Step-Down Passive Avoidance Animals learn to avoid stepping down from a platform to evade a mild foot shock. Amnesia is induced post-training.Step-down latency, escape latency. nih.gov
Morris Water Maze Rodents are placed in a pool of opaque water and must learn the location of a hidden platform to escape.Escape latency, path length, time spent in the target quadrant. neuroscigroup.us

Models for Investigating Anti-Anoxic Properties

The anti-anoxic effects of teniloxazine, or its ability to protect against the detrimental effects of oxygen deprivation, have also been a focus of preclinical research. iiab.mebps.ac.uk Animal models of anoxia are critical for evaluating such properties. These models simulate conditions of reduced oxygen supply to the brain, which can occur in various neurological conditions.

Pharmacological studies on sufoxazine (an alternative name for teniloxazine) have specifically investigated its anti-anoxic effects. iiab.me These studies are vital for understanding the compound's potential neuroprotective capabilities under hypoxic conditions.

Models for Studying Abnormal Electrocorticogram States

Electrocorticography (ECoG) is a technique used to record the electrical activity of the cerebral cortex. mdpi.com In preclinical research, animal models that induce abnormal ECoG patterns are valuable for studying the effects of compounds on brain electrical activity. mdpi.com

Research has been conducted on the effect of teniloxazine on abnormal electrocorticograms induced by the destruction of the internal capsule in animal models. iiab.me Such studies help to clarify the compound's influence on cortical electrical activity and its potential to modulate pathological brain states.

Animal Models in Affective Neuroscience Research for Mechanistic Insight

Affective neuroscience seeks to understand the neural basis of emotions. nobaproject.com Animal models play a pivotal role in this field, as they allow for invasive investigations that are not possible in humans. nobaproject.comfrontiersin.org These models are used to study the neurobiological underpinnings of emotional states and the effects of psychoactive compounds. fa-sett.nonih.gov

While direct studies linking teniloxazine to specific affective neuroscience models are not extensively detailed in the provided context, the principles of this research area are relevant. Affective neuroscience models often examine behaviors indicative of emotional states, such as anxiety or depression, and the underlying neural circuits and neurochemical systems. nih.govmdpi.com Given that teniloxazine was developed as an antidepressant, its mechanisms likely involve modulation of these affective systems. wikipedia.org

Behavioral Phenotyping in Animal Models to Explore Central Nervous System Effects

Behavioral phenotyping involves the comprehensive assessment of an animal's behavior to understand the function of genes and the effects of drugs on the central nervous system. helsinki.fiunc.edu This approach utilizes a battery of standardized tests to evaluate various behavioral domains, including motor activity, anxiety-like behavior, social interaction, and cognitive function. helsinki.finih.govkuleuven.be

For a compound like teniloxazine, behavioral phenotyping in rodent models would provide a broad overview of its CNS effects. nih.gov This can help to identify its primary pharmacological actions and potential side effects. For instance, tests like the open-field test can assess locomotor activity and anxiety levels, while social interaction tests can provide insights into its effects on social behavior. helsinki.fi

In Vitro and Ex Vivo System Applications

In addition to animal models, in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from a living organism) systems are essential for elucidating the molecular mechanisms of a drug.

In vitro studies have been crucial in defining the primary mechanism of action of teniloxazine. These studies have demonstrated that teniloxazine is a potent and selective inhibitor of norepinephrine (B1679862) reuptake. wikipedia.orgmedchemexpress.com It shows weaker activity as an inhibitor of serotonin (B10506) and dopamine (B1211576) reuptake. medchemexpress.com Furthermore, in vitro assays have identified teniloxazine as an antagonist of the 5-HT2A receptor. wikipedia.org

Ex vivo studies, which involve analyzing tissues after they have been removed from an organism, can provide further information about a drug's effects on cellular processes. For teniloxazine, ex vivo studies could be used to measure its impact on neurotransmitter levels and receptor binding in specific brain regions following administration to an animal.

Table 2: In Vitro and Ex Vivo Methodologies

MethodologyApplication for TeniloxazineKey Findings
Reuptake Inhibition Assays To determine the affinity of teniloxazine for monoamine transporters.Potent and selective norepinephrine reuptake inhibitor. wikipedia.orgmedchemexpress.com
Receptor Binding Assays To identify the interaction of teniloxazine with various neurotransmitter receptors.Antagonist of the 5-HT2A receptor. wikipedia.org

Receptor Binding Assays

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. giffordbioscience.com These assays typically use a radiolabeled ligand that is known to bind to the target receptor and measure how effectively a test compound competes with and displaces the radioligand. giffordbioscience.com The results are often expressed as an inhibition constant (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors, providing a quantitative measure of binding affinity. giffordbioscience.com

In the characterization of Teniloxazine, binding assays have been employed to identify its molecular targets. Research indicates that Teniloxazine functions as a 5-HT2A receptor antagonist. googleapis.comgoogle.com Antagonism at this receptor is a pharmacological action shared by several atypical antipsychotic and antidepressant medications. eurofinsdiscovery.comeurofinsdiscovery.com The binding profile of a compound is crucial for understanding its potential mechanism of action and for guiding further functional studies.

Target ReceptorPharmacological ActionAffinity (Ki)
5-HT2AAntagonist googleapis.comgoogle.comData not available in provided sources

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake inhibition assays are critical for evaluating a compound's effect on monoamine transporters, such as the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). These experiments often utilize synaptosomes, which are isolated nerve terminals that contain the necessary molecular machinery for neurotransmitter reuptake. frontiersin.orgbiorxiv.org By incubating synaptosomes with a radiolabeled neurotransmitter and various concentrations of the test compound, researchers can determine the compound's potency in blocking reuptake, typically expressed as an IC50 value (the concentration that inhibits 50% of the uptake activity). frontiersin.org

Studies have characterized Teniloxazine as a potent inhibitor of norepinephrine reuptake. medchemexpress.com Its inhibitory activity is weaker for the reuptake of serotonin and dopamine, indicating a degree of selectivity for the norepinephrine transporter. medchemexpress.com This profile suggests that the primary neurochemical effect of Teniloxazine is to increase the synaptic concentration of norepinephrine.

TransporterInhibitory ActivityPotency (IC50)
Norepinephrine Transporter (NET)Inhibitor medchemexpress.comData not available in provided sources
Serotonin Transporter (SERT)Weak Inhibitor medchemexpress.comData not available in provided sources
Dopamine Transporter (DAT)Weak Inhibitor medchemexpress.comData not available in provided sources

Cellular Functional Studies

Cellular functional studies are designed to assess the physiological consequences of a drug binding to its target. redoxis.seindigobiosciences.com Unlike binding assays, which only measure affinity, functional assays measure a biological response. indigobiosciences.com These can include a wide range of methods such as reporter gene assays, which measure changes in gene expression, or assays that detect changes in intracellular signaling molecules like calcium. indigobiosciences.comdiscoverx.com For a receptor antagonist, a functional assay would measure the compound's ability to block the response normally triggered by an agonist. eurofinsdiscovery.com

For Teniloxazine, its established activities have been determined through such functional assays. Its role as a 5-HT2A receptor antagonist is a functional outcome, where it blocks the receptor from being activated by serotonin. googleapis.comgoogle.com Similarly, its inhibition of the norepinephrine transporter is a functional effect, as it blocks the transporter's primary function of clearing norepinephrine from the synapse. medchemexpress.com These studies are essential for confirming that the binding of a compound to its target translates into a tangible biological effect and for elucidating its precise mechanism of action. redoxis.seindigobiosciences.com

TargetAssay TypeFunctional Effect
5-HT2A ReceptorCell-based functional assay (e.g., Calcium Flux, IP1 accumulation) eurofinsdiscovery.comdiscoverx.comAntagonism (Blocks serotonin-mediated signaling) googleapis.com
Norepinephrine Transporter (NET)Synaptosomal uptake assay frontiersin.orgInhibition (Blocks norepinephrine reuptake) medchemexpress.com

Considerations for Model Selection and Experimental Design in Teniloxazine Maleate (B1232345) Research

The selection of appropriate preclinical models and rigorous experimental design are paramount for obtaining reliable and translatable data in pharmacological research for compounds like Teniloxazine.

Model Selection: The choice of an experimental model depends on the specific question being addressed.

In vitro models: For initial screening and mechanistic studies, cell lines engineered to express specific human or rodent transporters (NET, SERT, DAT) or receptors (e.g., 5-HT2A) are invaluable. discoverx.comoup.com These systems allow for high-throughput screening and detailed investigation of molecular interactions in a controlled environment. Synaptosome preparations from specific brain regions are also used to study neurotransmitter uptake in a more physiologically relevant context that preserves the native molecular machinery. frontiersin.org

In vivo models: To investigate the effects in a complex biological system, animal models are necessary. Given Teniloxazine's profile as a norepinephrine reuptake inhibitor with antidepressant properties, rodent models of depression-like states, such as the unpredictable chronic mild stress (UCMS) model or the forced swim test (FST), are frequently employed. conicet.gov.ardovepress.com The selection of animal strain (e.g., Sprague-Dawley or Wistar rats) can also influence outcomes and should be carefully considered. nih.gov

Experimental Design: A robust experimental design is crucial to ensure the validity and reproducibility of findings and to minimize bias.

Bias Reduction: Key practices to reduce bias include the randomization of animals to treatment groups and the blinding of investigators during data collection and analysis. conicet.gov.ardovepress.com

Sample Size: An a priori sample size estimation, or power analysis, should be conducted to ensure that the study is sufficiently powered to detect a statistically significant effect if one exists, without using an excessive number of animals. conicet.gov.ar

Dose-Response Relationship: Experiments should be designed to characterize the dose-response relationship of the compound. This typically involves including a vehicle control group and multiple dose levels of the test compound. nih.gov

Translational Considerations: Preclinical to clinical translation can be improved by integrating pharmacokinetic (PK) and pharmacodynamic (PD) assessments. oup.com This involves measuring drug concentrations in plasma and target tissues (like the brain) and correlating these with the observed biological effects (e.g., transporter occupancy). Accounting for species differences in factors like plasma protein binding and metabolism is also critical for projecting human effective doses. oup.comnih.gov

By carefully selecting models and adhering to rigorous experimental design principles, researchers can effectively elucidate the pharmacological profile of Teniloxazine maleate and generate high-quality data to support further development.

Analytical Methodologies for Research Quantification of Teniloxazine Maleate

Chromatographic Techniques in Research Applications

Chromatography, a powerful separation science, is extensively utilized for the analysis of multicomponent samples. openaccessjournals.com Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are pivotal in the pharmaceutical analysis of compounds like teniloxazine (B1222620). tentamus-pharma.co.uk

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of norepinephrine (B1679862) reuptake inhibitors, including teniloxazine, due to its high sensitivity, resolution, and versatility. researchgate.nettentamus-pharma.co.uk It is widely applied for the separation, identification, and quantification of pharmaceutical compounds. openaccessjournals.com

The development of an HPLC method for teniloxazine maleate (B1232345) involves a systematic optimization of chromatographic conditions to achieve a reliable and efficient separation. This process is followed by a thorough validation according to established guidelines to ensure the method is fit for its intended purpose. researchgate.netturkjps.org

Key aspects of method development include the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. mdpi.com For instance, a reversed-phase HPLC (RP-HPLC) method might utilize a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer at a specific pH. mdpi.comjaptronline.com The detector wavelength is chosen based on the UV absorbance maximum of teniloxazine to ensure optimal sensitivity. mdpi.com

Validation of the developed HPLC method encompasses several parameters to demonstrate its reliability: japtronline.com

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range. japtronline.com

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). japtronline.com

Accuracy: Determining the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often evaluated through recovery studies. japtronline.com

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. pom.go.id

Robustness: Measuring the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. pom.go.id

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively. japtronline.com

Table 1: Illustrative HPLC Method Parameters for a Hypothetical Teniloxazine Maleate Analog

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.8) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Temperature Ambient

This table represents a typical set of starting conditions for an HPLC method that would be further optimized and validated for the specific analysis of this compound.

The quantification of teniloxazine in biological matrices such as plasma, serum, or urine is crucial for preclinical pharmacokinetic and drug metabolism studies. nih.gov These matrices are complex, containing numerous endogenous substances that can interfere with the analysis. mdpi.com Therefore, sample preparation is a critical step to extract the drug and remove potential interferences. mdpi.com

Common sample preparation techniques for biological matrices include: researchgate.net

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analyte from the sample matrix. researchgate.net

Following extraction, the samples are analyzed by HPLC, often coupled with a highly sensitive and selective detector like a mass spectrometer (LC-MS/MS). nih.govijnc.ir LC-MS/MS provides excellent specificity and allows for the detection of low concentrations of the drug and its metabolites. nih.gov The method must be validated to ensure it is accurate and reliable for the intended biological matrix. nih.gov

Table 2: Example of a Validation Summary for Teniloxazine Analysis in a Preclinical Biological Matrix

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) > 0.990.999
Intra-day Precision (%RSD) < 15%< 5%
Inter-day Precision (%RSD) < 15%< 7%
Accuracy (% Recovery) 85-115%98-103%
LOD Reportablee.g., 1 ng/mL
LOQ Reportablee.g., 5 ng/mL

These values are hypothetical and serve to illustrate the performance characteristics of a validated bioanalytical method.

Method Development and Validation for Research

Other Chromatographic Approaches (e.g., Gas Chromatography)

While HPLC is the predominant chromatographic technique, Gas Chromatography (GC) can also be employed for the analysis of certain pharmaceutical compounds. tentamus-pharma.co.uk GC is particularly suitable for volatile and thermally stable substances. tentamus-pharma.co.uk For non-volatile compounds like teniloxazine, derivatization may be necessary to increase their volatility before GC analysis. nih.gov

GC is often coupled with a mass spectrometer (GC-MS), which provides high sensitivity and structural information for identification. nih.gov The development and validation of a GC-MS method would involve optimizing parameters such as the type of capillary column, temperature programming, and mass spectrometric conditions. jfda-online.com However, due to the nature of teniloxazine, HPLC is generally the more direct and commonly used chromatographic approach. researchgate.net

Spectroscopic Methodologies for Research Analysis

Spectroscopic methods are widely used in pharmaceutical analysis for the identification and quantification of active pharmaceutical ingredients. skpharmteco.com

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of substances that absorb UV radiation. derpharmachemica.commdpi.com The principle of this technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. derpharmachemica.com

For the analysis of this compound, a suitable solvent in which the compound is soluble and stable is selected. The UV spectrum of the compound is then recorded to determine the wavelength of maximum absorbance (λmax). derpharmachemica.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. derpharmachemica.com The concentration of teniloxazine in a sample solution can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. derpharmachemica.com

While UV spectrophotometry is a straightforward technique, it can be less specific than chromatographic methods, as other components in the sample may also absorb at the same wavelength. mdpi.com Therefore, its application is often best suited for the analysis of the pure compound or simple formulations where interference from excipients is minimal. researchgate.net

Spectrofluorometric Methods

Spectrofluorometry is an analytical technique based on the fluorescence characteristics of a molecule. It is known for its high sensitivity and selectivity, making it a valuable tool in pharmaceutical analysis. The method involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. For a compound to be analyzed by spectrofluorometry, it must be fluorescent or be capable of being converted into a fluorescent derivative.

While specific spectrofluorimetric methods developed exclusively for this compound are not extensively documented in peer-reviewed literature, the principles of this technique are widely applied to other antidepressant drugs. For instance, methods have been developed for other psychoactive agents where the native fluorescence of the drug in a specific solvent or micellar medium is measured. nih.gov In other cases, derivatization reactions are employed to introduce a fluorophore into the molecule. A common derivatizing agent is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which reacts with primary or secondary amines to produce a highly fluorescent product. nih.gov

The potential application of spectrofluorometry for Teniloxazine would likely involve exploiting its intrinsic fluorescence or using a derivatization strategy. The feasibility and parameters of such a method would require dedicated research to establish optimal excitation and emission wavelengths, linearity, and sensitivity.

Mass Spectrometry Applications in Compound Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), stands as a cornerstone for the sensitive and specific quantification of drugs and their metabolites. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the analysis of norepinephrine reuptake inhibitors, the class to which Teniloxazine belongs. researchgate.net

LC-MS/MS methods offer high selectivity by monitoring specific mass-to-charge (m/z) transitions for the parent drug and its fragments, minimizing interference from matrix components. cuny.edu The development of an LC-MS/MS assay for Teniloxazine would involve optimizing several key parameters, including the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), the chromatographic conditions for separation, and the mass spectrometer settings for ionization and fragmentation. bioanalysis-zone.comnih.gov

While a specific, detailed LC-MS/MS method for Teniloxazine is noted in a pharmacokinetic study, the general parameters are often similar to those for other antidepressants. unibo.it The following table provides an example of typical parameters used in LC-MS/MS methods for the quantification of antidepressant drugs in human plasma, which would be foundational for developing a method for Teniloxazine.

ParameterTypical Conditions
Sample Preparation Protein precipitation with acetonitrile or methanol, followed by centrifugation. nih.govnih.gov
Chromatography Reversed-phase C18 or Phenyl column. researchgate.netthermofisher.com
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol). nih.govresearchgate.net
Ionization Mode Positive Electrospray Ionization (ESI+). cuny.edu
Detection Mode Multiple Reaction Monitoring (MRM). researchgate.net
Linearity Range Typically in the low ng/mL to several hundred ng/mL range (e.g., 1.0 to 230 ng/mL). nih.gov
Precision (%CV) Generally ≤ 15-20%. bioanalysis-zone.comnih.gov

This table presents generalized data from various sources and is for illustrative purposes. Specific values for a Teniloxazine assay would require experimental validation.

Integration of Advanced Analytical Techniques in this compound Research

The continuous evolution of analytical instrumentation has led to the integration of more advanced and powerful techniques in pharmaceutical research. For a compound like Teniloxazine, these advanced methods offer enhanced speed, resolution, and sensitivity, which are critical for comprehensive pharmacokinetic and metabolic studies.

Ultra-High Performance Liquid Chromatography (UPLC), when coupled with tandem mass spectrometry (UPLC-MS/MS), significantly reduces analysis time compared to conventional HPLC by using columns with smaller particle sizes. google.com This high-throughput capability is invaluable in clinical studies that involve a large number of samples. researchgate.net

Furthermore, High-Resolution Mass Spectrometry (HRAM), such as that achieved with Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. thermofisher.comthermofisher.com This allows for the confident identification of metabolites and the elucidation of their structures, in addition to precise quantification. HRAM can distinguish between compounds with very similar nominal masses, thereby increasing the specificity and reliability of the analysis. thermofisher.com

The integration of these advanced techniques would be highly beneficial for Teniloxazine research, enabling a more in-depth understanding of its metabolic pathways and disposition in the body. The following table summarizes the key advantages of these advanced analytical techniques.

TechniqueKey Advantages in Drug Analysis
UPLC-MS/MS - Faster analysis times (high-throughput). researchgate.net- Improved chromatographic resolution. google.com- Increased sensitivity. researchgate.net
LC-HRAM-MS - High mass accuracy for confident compound identification. thermofisher.com- Ability to perform retrospective data analysis.- Enhanced specificity in complex matrices. thermofisher.com

This table is for informational purposes, illustrating the benefits of advanced analytical techniques.

Future Directions in Teniloxazine Maleate Academic Research

Elucidation of Undiscovered Molecular Targets and Biochemical Pathways

While the primary targets of teniloxazine (B1222620)—the norepinephrine (B1679862) transporter and the 5-HT2A receptor—are well-documented, the complete landscape of its molecular interactions is likely more complex. wikipedia.orgsmolecule.com Future research must aim to identify novel or secondary molecular targets to fully characterize its pharmacological profile. The initial investigation of teniloxazine for cerebrovascular conditions suggests that its effects may extend beyond simple neurotransmitter modulation. wikipedia.org

A comprehensive approach, potentially using network pharmacology and chemoproteomics, could uncover previously unknown binding proteins. Similar strategies have been employed to explore the polypharmacological profiles of other central nervous system drugs, such as ketamine, revealing unexpected targets and pathways related to their therapeutic effects. nih.govmdpi.com Identifying these additional targets for teniloxazine could explain its reported neuroprotective qualities and potentially open new avenues for therapeutic indications. smolecule.com

Furthermore, research should focus on the downstream biochemical pathways modulated by teniloxazine's activity at its known targets. taylorandfrancis.com Understanding how inhibiting norepinephrine reuptake and antagonizing 5-HT2A receptors translates into changes in intracellular signaling cascades, gene expression, and neuroplasticity is a critical next step. researchgate.net Mapping these pathways will provide a more integrated view of how teniloxazine exerts its antidepressant and potential neuroprotective effects at the cellular and systemic levels.

Advanced Mechanistic Characterization through Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful, unbiased approach to understanding the system-wide effects of a drug. revespcardiol.org These technologies have yet to be extensively applied to study teniloxazine, representing a significant opportunity for future research.

Proteomics involves the large-scale study of proteins, their structures, and functions. lumc.nl Applying proteomic analysis to neuronal cell cultures or preclinical models treated with teniloxazine could reveal global changes in protein expression. This could identify novel proteins and pathways modulated by the drug, providing mechanistic insights that are not apparent from conventional targeted studies. lumc.nl

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolites. lumc.nl By analyzing the metabolome of relevant biological systems, researchers can gain insight into how teniloxazine alters cellular metabolism. For example, it could reveal shifts in energy metabolism or the synthesis and degradation of neurotransmitters, lipids, and other key molecules, as has been demonstrated in studies of other pharmacological compounds. taylorandfrancis.complos.org

The integration of proteomic and metabolomic data can provide a more holistic understanding of a drug's mechanism of action by linking changes in protein expression to functional changes in metabolic pathways. nih.govfrontiersin.org

Omics TechnologyPotential Application to Teniloxazine ResearchExpected Insights
Proteomics Analysis of protein expression changes in brain tissue or neuronal cells following teniloxazine administration.Identification of novel protein targets and signaling pathways affected by the drug; understanding of post-translational modifications.
Metabolomics Profiling of endogenous metabolites in biofluids (plasma, cerebrospinal fluid) or tissues after treatment.Revealing drug-induced shifts in neurochemical and energy metabolism pathways; discovery of potential biomarkers of drug response.
Integrated Multi-Omics Combining proteomic and metabolomic datasets to build a comprehensive model of drug action.A systems-level understanding of how teniloxazine's effects on proteins translate into functional metabolic changes within the cell. revespcardiol.org

Development of Sophisticated Preclinical Models for Specific Mechanistic Insights

To dissect the specific contributions of teniloxazine's dual-action mechanism, more sophisticated preclinical models are required. While standard models of depression are useful, they may not fully capture the nuances of its pharmacology, particularly its effects on cerebrovascular function and neuroprotection. wikipedia.org

Future research could benefit from the development and use of advanced models, such as:

Genetically modified models: Animals with specific knock-outs or knock-ins of the norepinephrine transporter or 5-HT2A receptors could help isolate the effects mediated by each target.

Cell-type specific models: Using techniques like optogenetics or chemogenetics to study the effect of teniloxazine on specific neuronal circuits (e.g., prefrontal cortex, hippocampus) would provide greater spatial and temporal resolution.

Models of cerebrovascular stress: To revisit its initial therapeutic purpose, applying teniloxazine in models of chronic cerebral hypoperfusion or ischemic injury could elucidate its potential neuroprotective mechanisms.

These advanced models would allow researchers to ask more precise questions about which neural circuits and cellular processes are critical for teniloxazine's therapeutic action, moving beyond a general understanding to detailed mechanistic insights.

Computational Chemistry and In Silico Modeling for Structure-Function Prediction

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and development, allowing for the prediction of molecular interactions and properties before resource-intensive lab work is undertaken. frontiersin.orgnih.gov These approaches hold significant potential for advancing the understanding of teniloxazine.

Molecular docking simulations can be used to model the precise binding interactions of teniloxazine with the 3D structures of the norepinephrine transporter and the 5-HT2A receptor. This can help rationalize its potency and selectivity and could be used to screen for potential off-target interactions. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the chemical structure of teniloxazine and its analogues with their biological activity. frontiersin.org These models can then be used to predict the activity of new, hypothetical compounds, guiding the synthesis of more potent or selective molecules.

Molecular dynamics (MD) simulations can simulate the movement of the drug and its target receptor over time, providing insights into the stability of the drug-receptor complex and the conformational changes that occur upon binding. mdpi.com This can offer a deeper understanding of the mechanism of action at an atomic level. The integration of these computational methods can accelerate the discovery process and provide a rational basis for designing next-generation compounds with improved properties. nih.gov

Computational TechniqueDescriptionApplication to Teniloxazine Maleate (B1232345)
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein. chemrxiv.orgTo visualize and analyze the binding mode of teniloxazine at the norepinephrine transporter and 5-HT2A receptor; to screen for potential off-targets.
3D-QSAR Relates the 3D properties of molecules to their biological activity. frontiersin.orgTo identify the key structural features of teniloxazine responsible for its activity and to guide the design of new analogues with enhanced potency or selectivity.
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time. mdpi.comTo study the stability of the teniloxazine-receptor complex and understand the dynamic nature of the interaction.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.To create a 3D template of teniloxazine's key features for use in virtual screening of compound libraries to find novel molecules with similar activity. frontiersin.org

Q & A

Q. What are the critical considerations in designing synthetic pathways for Teniloxazine maleate to ensure high yield and purity?

Synthetic pathways for this compound require optimization of reaction intermediates and selection of microbial enzymes or chemical catalysts. For microbial synthesis, genetically modified E. coli strains can be engineered to express enzymes for maleate production, such as those involved in converting tricarboxylic acid cycle intermediates into maleate . Reactive distillation parameters (e.g., reflux ratio, feed mole ratio, and theoretical stages) must be optimized to enhance yield and purity, as demonstrated in dimethyl maleate synthesis . Analytical validation (e.g., HPLC) should be integrated at each step to monitor intermediates and byproducts .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound under varying storage conditions?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound and detecting impurities like 2-aminophenol or residual solvents . Accelerated stability studies (e.g., 40°C/75% relative humidity) should be conducted to evaluate degradation products, with mass spectrometry (MS) used to identify structural changes . For isotopic studies, deuterium labeling can track degradation pathways, as shown in maleate hydratase reactions .

Advanced Research Questions

Q. How can isotopic labeling techniques be applied to study the metabolic pathways of this compound in preclinical models?

Deuterium-labeled this compound (e.g., Teniloxazine-D₆ maleate) enables tracking of metabolic fate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In vivo studies in rodents can quantify deuterium incorporation into metabolites, similar to methods used for Paroxetine-D₆ maleate . Stereochemical analysis via nuclear magnetic resonance (NMR) can resolve enantiomeric metabolites, as demonstrated in maleate hydratase studies where deuterium incorporation was site-specific .

Q. What experimental strategies can resolve discrepancies in pharmacokinetic data observed across different studies of this compound?

Discrepancies often arise from variability in animal models or analytical methods. Standardized protocols for dosing, sample collection (e.g., plasma, urine), and LC-MS/MS calibration are critical . Meta-analyses should account for factors like genetic differences in cytochrome P450 enzymes, which influence drug metabolism. Computational modeling (e.g., physiologically based pharmacokinetic [PBPK] models) can reconcile interspecies differences .

Q. How do impurities in this compound formulations impact experimental reproducibility in neuropharmacological studies?

Trace impurities (e.g., 3-aminobenzoic acid) may antagonize serotonin receptors, confounding results in anxiety or depression models. Rigorous impurity profiling via HPLC with diode-array detection (DAD) is essential, with acceptance thresholds aligned with pharmacopeial standards (e.g., ≤0.1% for individual impurities) . Batch-to-batch variability should be minimized using quality-by-design (QbD) principles during synthesis .

Methodological Guidelines

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data (NMR, MS) and synthetic protocols in supplementary materials .
  • Ethical Compliance : Ensure animal studies adhere to ARRIVE 2.0 guidelines, detailing sample sizes, randomization, and statistical power .
  • Open Science : Deposit datasets in repositories like Zenodo and cite using DOIs to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.